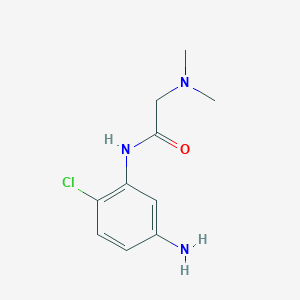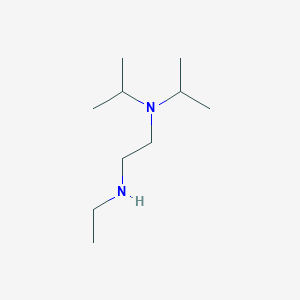
1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)-, also known as N,N-Diisopropyl-1,2-ethanediamine, is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl and isopropyl groups. This compound is used in various industrial and research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- can be synthesized through the alkylation of ethylenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- involves large-scale alkylation reactions using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. Additionally, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N’-ethyl-N,N-dimethyl-: Similar structure but with dimethyl groups instead of isopropyl groups.
N,N-Diisopropylethylenediamine: Another derivative of ethylenediamine with similar properties.
Uniqueness
1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in coordination chemistry and organic synthesis .
特性
CAS番号 |
89317-23-7 |
|---|---|
分子式 |
C10H24N2 |
分子量 |
172.31 g/mol |
IUPAC名 |
N-ethyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-11-7-8-12(9(2)3)10(4)5/h9-11H,6-8H2,1-5H3 |
InChIキー |
OPDSJFUVFOIRPD-UHFFFAOYSA-N |
正規SMILES |
CCNCCN(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



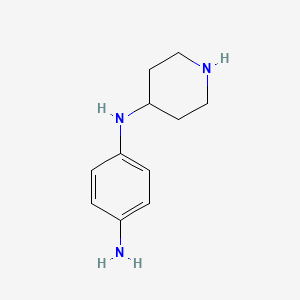
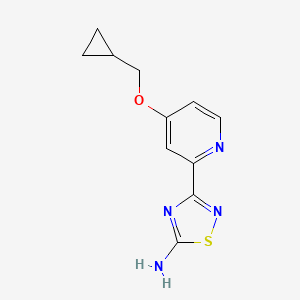
![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
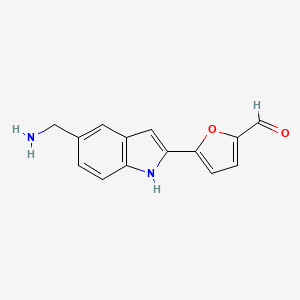
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
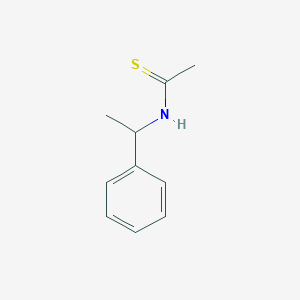
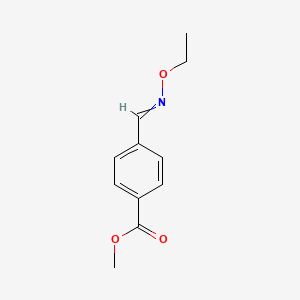
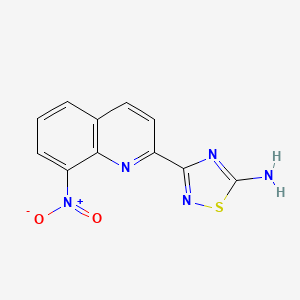
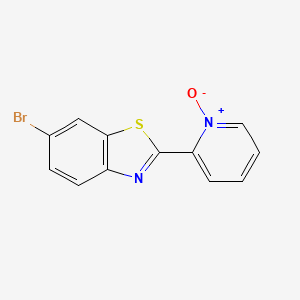
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
